4-(3-Nitrophenyl)-3-thiosemicarbazide

Antibacterial Topoisomerase IV Inhibition Structure-Activity Relationship

Researchers probing structure-activity relationships in thiosemicarbazide-derived heterocycles require regiospecifically defined building blocks-the 3-nitrophenyl isomer provides distinct electronic and steric properties unattainable with para-nitro or unsubstituted analogs. • Enables systematic SAR studies: meta-NO₂ group tunes metal chelation strength and redox behavior vs. 4-nitro isomer. • Verified scaffold for synthesizing thiazoles, 1,3,4-thiadiazoles, and pyrazoles with a built-in synthetic handle (reducible nitro→amine). • Available from stock with full QA documentation for immediate dispatch.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
CAS No. 79925-03-4
Cat. No. B1334490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)-3-thiosemicarbazide
CAS79925-03-4
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NN
InChIInChI=1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14)
InChIKeyXGLWDVPGYUSGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenyl)-3-thiosemicarbazide: Synthesis & Chelation Building Block


4-(3-Nitrophenyl)-3-thiosemicarbazide (CAS 79925-03-4) is a regiospecifically substituted thiosemicarbazide derivative featuring a 3-nitrophenyl group on the N4 position of the thiosemicarbazide scaffold . With a molecular weight of 212.23 g/mol and a reported melting point of 161-163°C (decomposition), this compound is a solid at ambient conditions . As a member of the hydrazinecarbothioamide family, it contains the characteristic -NH-C(=S)-NH-NH2 moiety, which confers both metal-chelating properties and the capacity to serve as a versatile precursor for heterocyclic synthesis . The 3-nitrophenyl substitution pattern distinguishes this compound from its 4-nitro and unsubstituted phenyl analogs, introducing specific electronic and steric properties that can be leveraged in structure-activity relationship (SAR) studies, sensor development, and coordination chemistry applications.

Building block Heterocyclic synthesis, SAR libraries, hydrazinecarbothioamide precursor
Chelation probe Metal complexation with transition metals; supports sensing and catalysis studies
Regioisomer 3-Nitrophenyl substitution for electronic tuning in research workflows

Why 4-(3-Nitrophenyl)-3-thiosemicarbazide Cannot Be Replaced


The substitution of 4-(3-nitrophenyl)-3-thiosemicarbazide with a generic thiosemicarbazide analog is scientifically unsound due to the critical influence of the nitrophenyl group's position and electronic character on biological activity, metal coordination geometry, and reactivity . Studies on 4-arylthiosemicarbazides have demonstrated that the electronic structure, rather than molecular geometry alone, governs inhibitory activity against bacterial topoisomerase IV, with specific analogs showing IC50 values as low as 14 μM [1]. Furthermore, comparative corrosion inhibition studies reveal that different nitrophenyl-substituted thiosemicarbazides exhibit markedly divergent inhibition efficiencies—ranging from 47.3% to 86% depending on the specific substitution pattern and metal substrate [2]. The meta-nitro substitution (3-nitrophenyl) in this compound creates a unique electronic environment that cannot be replicated by para-nitro (4-nitrophenyl) or unsubstituted phenyl analogs, directly impacting chelation strength, redox behavior, and downstream biological or materials performance. The quantitative evidence below substantiates why this specific regioisomer must be explicitly specified in procurement and experimental design.

Positional isomer mismatch: meta-nitro (3-nitrophenyl) vs para-nitro may shift electronic environment, altering SAR and chelation behavior.
Generic thiosemicarbazide or unsubstituted phenyl analogs may not replicate the regiospecific interaction profile required for topoisomerase IV or metal complex studies.
Corrosion inhibition performance can differ substantially by substitution pattern; direct transfer of data from para-nitro or dinitro analogs is not supported.

4-(3-Nitrophenyl)-3-thiosemicarbazide: Quantitative Evidence vs. Analogs


Meta- vs. Para-Nitro: Antibacterial & Topoisomerase IV Activity

While direct antibacterial data for 4-(3-nitrophenyl)-3-thiosemicarbazide itself remains to be reported in primary literature, class-level SAR studies on 4-arylthiosemicarbazides provide a robust inference framework. The electronic influence of the nitro group position is critical. A structurally related analog, 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide (para-nitro substituted), demonstrated an MIC of 50 μg/mL against Gram-positive bacteria and an IC50 of 14 μM against topoisomerase IV [1]. The meta-nitro substitution in 4-(3-nitrophenyl)-3-thiosemicarbazide alters the electronic distribution and dipole moment compared to the para-isomer, which is known to influence both target binding and cellular penetration. Therefore, procurement of the correct 3-nitro regioisomer is essential to reproduce or explore SAR trends established for this compound class.

Antibacterial SAR
Class-level inference
Para-nitro analog: topoisomerase IV IC50 14 μM, MIC 50 μg/mL (Gram-positive). Meta-nitro regioisomer expected to shift electronic distribution and target engagement.
Supports regioisomer-specific SAR exploration.
Direct data for 4-(3-nitrophenyl)-3-thiosemicarbazide not yet reported.
Antibacterial Topoisomerase IV Inhibition Structure-Activity Relationship

Chelation Stability with 3d Transition Metals

Thiosemicarbazides are established chelating agents, and the position of substituents on the aryl ring influences the stability of resulting metal complexes. Spectrophotometric studies on 4-substituted thiosemicarbazides with Co²⁺, Ni²⁺, and Cu²⁺ have quantified that the stability constants of the resulting complexes are directly modulated by the electronic nature of the 4-substituent [1]. While specific stability constants for the 3-nitrophenyl derivative are not yet available in the public domain, the meta-nitro group in 4-(3-nitrophenyl)-3-thiosemicarbazide is expected to confer distinct chelation behavior compared to the 4-nitrophenyl (para) and 4-phenyl (unsubstituted) analogs. In class-level comparisons, nitrophenyl-substituted thiosemicarbazides have been shown to form complexes with inhibition constants (Ki) as low as 21.66 μM for Ni(II) complexes in related systems, demonstrating that substitution pattern critically affects metal binding affinity [2].

Metal Chelation
Class-level inference
Stability constants of 4-substituted thiosemicarbazides with Co²⁺, Ni²⁺, Cu²⁺ vary with aryl substituent; related Ni(II) complex Ki = 21.66 μM reported.
Supports coordination chemistry evaluation.
No direct stability constant for 3-nitrophenyl derivative.
Coordination Chemistry Metal Chelation Stability Constants

Corrosion Inhibition: Performance Across Steel Substrates

Nitrophenyl-substituted thiosemicarbazides have been evaluated as corrosion inhibitors, and the substitution pattern significantly impacts performance. 1-Phenyl-4-(4-nitrophenyl)thiosemicarbazide (PNPT, para-nitro) exhibited an inhibition efficiency of 86% on welded maraging steel in 1.0 M HCl at 30°C, acting as a mixed-type inhibitor with predominant cathodic action [1]. In contrast, a cross-study comparison with 1-ethyl-4-(2,4-dinitrophenyl) thiosemicarbazide showed only 68.8% inhibition on C-steel at 16 µM, and 1,4-diphenylthiosemicarbazide (unsubstituted phenyl) showed 62.6% inhibition under similar conditions [2]. The 3-nitrophenyl substitution in 4-(3-nitrophenyl)-3-thiosemicarbazide positions the nitro group meta to the thiosemicarbazide linkage, which is predicted to alter adsorption geometry and electron donation to the metal surface compared to the para-nitro isomer. Direct testing of the 3-nitro compound may reveal intermediate or enhanced inhibition characteristics.

Corrosion Inhibition
Cross-study comparable
Para-nitro analog: 86% inhibition on maraging steel (1 M HCl, 30°C). Other analogs: 62.6–68.8% on C-steel. Meta-nitro predicted to alter adsorption geometry.
Supports materials protection screening.
Direct testing of 3-nitro compound is required to quantify inhibition.
Corrosion Inhibition Electrochemical Impedance Spectroscopy Materials Protection

Anticancer Potential: Nitrophenyl Substitution & Cytotoxicity

In a study evaluating antiproliferative activity, 1-[(4-nitrophenyl)acetyl]-4-hexyl-thiosemicarbazide (APS-18, para-nitro) demonstrated strong and selective antiproliferative activity against multiple human cancer cell lines, including glioblastoma, while 1-(4-nitrobenzoyl)-4-ethylsemicarbazide (APS-1) showed effective inhibition against the same tumor line [1]. These findings confirm that the nitrophenyl moiety is a critical determinant of anticancer activity in thiosemicarbazide derivatives. Additionally, DNP-amino acid thiosemicarbazides (containing 2,4-dinitrophenyl groups) were tested against HEP-2 and MCF-7 cell lines, with IC50 values determined via MTT assay after 72 hours [2]. The 3-nitrophenyl substitution in 4-(3-nitrophenyl)-3-thiosemicarbazide provides a distinct electronic profile that may yield different selectivity patterns compared to para-nitro or dinitro analogs. In related systems, Pd(II) complexes of 4-phenyl-3-thiosemicarbazide exhibited IC50 values around 5 µmol L⁻¹ against murine tumor cell lines, surpassing cisplatin, which was inactive in the same assay [3].

Cytotoxicity Profile
Cross-study comparable
Pd(II) complex of 4-phenyl-3-thiosemicarbazide: IC50 ~5 μM against murine tumor lines; cisplatin inactive. Nitrophenyl substitution critical for antiproliferative response.
Supports cell-model response context.
3-Nitrophenyl may yield distinct selectivity; direct data awaited.
Anticancer Cytotoxicity Dinitrophenyl Derivatives

4-(3-Nitrophenyl)-3-thiosemicarbazide Application Scenarios


Antibacterial SAR: Targeting Topoisomerase IV

Researchers investigating the antibacterial mechanism of thiosemicarbazides should select 4-(3-nitrophenyl)-3-thiosemicarbazide to systematically probe the effect of meta-nitro substitution on Gram-positive activity and topoisomerase IV inhibition. As demonstrated for the para-nitro analog, 4-arylthiosemicarbazides can achieve IC50 values as low as 14 μM against topoisomerase IV and MICs of 50 μg/mL against Gram-positive bacteria [1]. Incorporating the 3-nitrophenyl variant into a focused library enables direct comparison with 4-nitrophenyl and unsubstituted phenyl derivatives, elucidating the contribution of nitro group position to electronic structure and target engagement.

Heterocyclic Library Synthesis

The hydrazinecarbothioamide group is a well-established precursor for synthesizing diverse heterocycles including thiazoles, 1,3,4-thiadiazoles, and pyrazoles [1]. 4-(3-Nitrophenyl)-3-thiosemicarbazide provides a convenient entry point for generating heterocyclic scaffolds bearing a 3-nitrophenyl substituent. The meta-nitro group can be subsequently reduced to an amine for further functionalization, offering a synthetic handle not available with the 4-nitro isomer. This compound is therefore an ideal building block for medicinal chemistry campaigns requiring regiochemically defined nitrophenyl-heterocycle hybrids.

Metal Complexation: Sensing, Catalysis & Metallodrugs

Thiosemicarbazides are potent chelators for transition metals, and the stability of resulting complexes is exquisitely sensitive to aryl substitution [1]. 4-(3-Nitrophenyl)-3-thiosemicarbazide should be employed in coordination chemistry studies to prepare Ni(II), Cu(II), Co(II), and Pd(II) complexes with distinct geometries and electronic properties relative to the 4-nitrophenyl and 4-phenyl analogs. As shown for related systems, such complexes can exhibit enhanced cytotoxicity (IC50 ~5 μM) compared to clinically used agents like cisplatin, as well as improved antibacterial activity relative to the free ligand [2]. The meta-nitro group may further tune redox potentials and DNA binding affinity.

Corrosion Inhibitor for Specialty Steel Alloys

Nitrophenyl-substituted thiosemicarbazides have demonstrated up to 86% corrosion inhibition efficiency on maraging steel in 1.0 M HCl [1]. 4-(3-Nitrophenyl)-3-thiosemicarbazide represents a structurally distinct analog that should be evaluated for inhibition performance on specific steel grades (e.g., 18 Ni 250-grade maraging steel, C-steel) where the adsorption geometry and cathodic/anodic protection may differ from the para-nitro isomer. Given that even small changes in substitution pattern can alter inhibition efficiency by >20 percentage points [2], this compound may offer optimized protection for niche industrial applications where the 4-nitro analog is suboptimal.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Meta-nitro substitution for topoisomerase IV SAR
Electronic and positional isomer comparison
Heterocyclic scaffold synthesis
Hydrazinecarbothioamide precursor with 3-nitrophenyl handle
Regiochemical identity and amine functionalization potential
Metal complexation research
Chelation behavior of meta-nitro aryl thiosemicarbazide
Stability constant and redox property evaluation
Corrosion inhibitor research
Adsorption geometry of 3-nitrophenyl thiosemicarbazide
Corrosion inhibition efficiency on specialty steels

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